molecular formula C12H18BrNO3S B12181705 [(4-Bromo-3-pentyloxyphenyl)sulfonyl]methylamine

[(4-Bromo-3-pentyloxyphenyl)sulfonyl]methylamine

Cat. No.: B12181705
M. Wt: 336.25 g/mol
InChI Key: IINLRLHBIDWHDD-UHFFFAOYSA-N
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Description

[(4-Bromo-3-pentyloxyphenyl)sulfonyl]methylamine is a chemical compound with the molecular formula C12H18BrNO3S and a molecular weight of 336.2452 . This compound is characterized by the presence of a bromo group, a pentyloxy group, and a sulfonylmethylamine group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]methylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of a phenyl ring followed by the introduction of a pentyloxy group through etherification. The sulfonylmethylamine group is then introduced via a sulfonylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-3-pentyloxyphenyl)sulfonyl]methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

[(4-Bromo-3-pentyloxyphenyl)sulfonyl]methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [(4-Bromo-3-pentyloxyphenyl)sulfonyl]methylamine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • [(4-Bromophenyl)sulfonyl]methylamine
  • [(4-Bromophenyl)sulfonyl]benzoyl-L-valine
  • [(4-Bromophenyl)sulfonyl]phenyl derivatives

Uniqueness

[(4-Bromo-3-pentyloxyphenyl)sulfonyl]methylamine is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C12H18BrNO3S

Molecular Weight

336.25 g/mol

IUPAC Name

4-bromo-N-methyl-3-pentoxybenzenesulfonamide

InChI

InChI=1S/C12H18BrNO3S/c1-3-4-5-8-17-12-9-10(6-7-11(12)13)18(15,16)14-2/h6-7,9,14H,3-5,8H2,1-2H3

InChI Key

IINLRLHBIDWHDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NC)Br

Origin of Product

United States

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